SPD304

Description

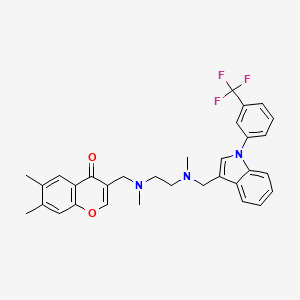

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNXLPPJRFFECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416121 | |

| Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869998-49-2 | |

| Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of SPD304: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPD304 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), a pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental protocols used for its characterization. Quantitative data from key assays are presented in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's function.

Introduction

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and apoptosis. Dysregulation of TNFα is a key factor in the pathophysiology of numerous chronic inflammatory conditions. This compound has been identified as a direct inhibitor of TNFα, offering a potential therapeutic strategy for these diseases. Unlike biologic TNFα inhibitors, this compound is a small molecule that acts through a unique mechanism to neutralize TNFα activity. This guide will explore the intricacies of this mechanism.

Molecular Target and Core Mechanism

The primary molecular target of this compound is the homotrimeric form of soluble TNFα.[1][2][3][4][5] The biological activity of TNFα is dependent on its trimeric structure, which allows it to bind to and activate its receptors, primarily TNF Receptor 1 (TNFR1).

The core mechanism of action of this compound is the promotion of TNFα trimer dissociation .[3][5][6] By binding to the TNFα trimer, this compound induces a conformational change that leads to the disassembly of the trimer into inactive monomers or dimers. This prevents TNFα from effectively binding to and cross-linking its receptors, thereby inhibiting the initiation of downstream signaling cascades.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Potency of this compound

| Assay | Description | Cell Line/System | IC50 / Kd | Reference(s) |

| TNFα/TNFR1 Binding Inhibition (ELISA) | Measures the ability of this compound to block the binding of TNFα to its receptor TNFR1. | Biochemical | 12 - 22 µM | [1][2][7] |

| IκBα Degradation Inhibition | Measures the inhibition of TNFα-induced degradation of IκBα, a key step in NF-κB activation. | HeLa Cells | 4.6 µM | [2][5] |

| TNFα-Induced Apoptosis Inhibition | Measures the ability of this compound to protect cells from TNFα-induced apoptosis. | L929 Cells | 12 µM | [8] |

| NF-κB Activation Inhibition | Measures the inhibition of TNFα-induced activation of the NF-κB transcription factor. | HEK Cells | 10 µM | [8] |

| Binding Affinity (Surface Acoustic Wave) | Measures the direct binding affinity of this compound to TNFα. | Biochemical | 6.1 ± 4.7 nM (Kd) | [7][9] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Signaling Pathways Modulated by this compound

This compound's inhibition of the TNFα/TNFR1 interaction blocks the initiation of several downstream signaling pathways. The primary pathway affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a critical regulator of inflammatory gene expression.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

TNFα/TNFR1 Binding Inhibition ELISA

This assay quantifies the ability of this compound to inhibit the binding of TNFα to its receptor, TNFR1.

Protocol:

-

Plate Coating: 96-well ELISA plates are coated with recombinant human TNFR1 at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.

-

Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Plates are washed three times with wash buffer.

-

Compound Incubation: Serial dilutions of this compound in assay buffer are added to the wells.

-

TNFα Addition: Biotinylated recombinant human TNFα is added to the wells at a pre-determined concentration (typically at its EC50 for binding) and incubated for 1-2 hours at room temperature.

-

Washing: Plates are washed three times with wash buffer.

-

Detection: Streptavidin-HRP conjugate is added to the wells and incubated for 30-60 minutes at room temperature.

-

Washing: Plates are washed five times with wash buffer.

-

Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

-

Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

IκBα Degradation Assay (Western Blot)

This assay assesses the ability of this compound to prevent the TNFα-induced degradation of IκBα in a cellular context.

Protocol:

-

Cell Culture: HeLa cells are cultured in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: Cells are serum-starved for 12-24 hours prior to the experiment to reduce basal signaling.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

TNFα Stimulation: Cells are stimulated with a specific concentration of TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: The membrane is washed three times with TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software. The level of IκBα is normalized to the loading control, and the percentage of inhibition is calculated relative to the TNFα-stimulated control.

TNFα-Induced Apoptosis Assay in L929 Cells

This cell-based assay measures the cytoprotective effect of this compound against TNFα-induced apoptosis.

Protocol:

-

Cell Seeding: L929 cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound and TNFα Treatment: Cells are treated with serial dilutions of this compound in the presence of a fixed concentration of TNFα (e.g., 1 ng/mL) and a sensitizing agent such as actinomycin (B1170597) D (1 µg/mL).

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

For MTT: MTT reagent is added to each well and incubated for 2-4 hours. The formazan (B1609692) crystals are then solubilized, and the absorbance is read at 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound.

NF-κB Reporter Gene Assay in HEK293 Cells

This assay quantifies the inhibition of TNFα-induced NF-κB transcriptional activity.

Protocol:

-

Cell Transfection: HEK293 cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A constitutively expressed control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Cell Seeding: Transfected cells are seeded in a 96-well plate.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

TNFα Stimulation: Cells are stimulated with TNFα (e.g., 10 ng/mL) for 6-8 hours.

-

Cell Lysis: Cells are lysed using a passive lysis buffer.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer and appropriate luciferase substrates.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated, and the IC50 value is determined.

ADMET and Toxicological Profile

It is important to note that while this compound is a valuable tool for studying TNFα biology, it has been reported to exhibit cytotoxicity and possesses an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, limiting its therapeutic potential.[3][7] Specifically, the 3-alkylindole moiety within its structure has been identified as a potential toxicophore.[6]

Conclusion

This compound is a potent and selective small molecule inhibitor of TNFα that functions by promoting the dissociation of the active TNFα trimer. Its mechanism of action has been well-characterized through a variety of biochemical and cellular assays, which consistently demonstrate its ability to block TNFα binding to its receptor and inhibit downstream signaling pathways, particularly the NF-κB cascade. While its toxicological profile may limit its direct clinical application, this compound remains a critical reference compound and a valuable research tool for understanding the intricacies of TNFα biology and for the development of future small molecule TNFα inhibitors with improved pharmacological properties.

References

- 1. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.jp]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. es.acrobiosystems.com [es.acrobiosystems.com]

- 9. benchchem.com [benchchem.com]

SPD304: A Technical Deep Dive into a Selective TNF-alpha Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound serves as a critical reference compound in the study of TNF-α signaling and the development of novel anti-inflammatory therapeutics. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect on TNF-α through a unique mechanism. Instead of blocking the receptor binding site directly, this compound promotes the disassembly of the functional TNF-α trimer.[1][][3] This dissociation prevents the cytokine from effectively binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways that contribute to inflammation.[1][]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound across various in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (TNFR1 Binding) | 22 µM | In vitro TNF receptor 1 (TNFR1) binding to TNF-α | [1] |

| IC50 (TNFR1 Binding) | 12 µM | ELISA (TNF-α/TNFR1 binding) | [4][5] |

| IC50 (Cell-based) | 4.6 µM | Inhibition of TNF-α activity in a cell-based assay | [] |

| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) biosensor | [4][5] |

| Binding Affinity | -9.1 kcal/mol | Molecular Docking Analysis | [5] |

| Parameter | Value | Assay Type | Reference |

| IC50 (L929 Apoptosis) | 12 µM | Inhibition of TNF-α induced apoptosis in L929 cells | [6] |

| IC50 (NF-κB Reporter) | 10 µM | Inhibition of TNF-α signaling in HEK cells with NF-κB reporter | [6] |

| IC50 (TNFα/TNFRI) | 37 µM | ELISA | [6] |

| IC50 (TNFα/TNFRII) | 31 µM | ELISA | [6] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical TNF-α signaling pathway and the point of intervention for this compound.

Caption: TNF-α signaling pathway and this compound's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

TNF-α/TNFR1 Binding Inhibition ELISA

This assay quantifies the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.

Caption: Workflow for TNF-α/TNFR1 binding inhibition ELISA.

Methodology:

-

Microtiter plates are coated with recombinant human TNFR1 and incubated overnight.

-

Plates are washed, and a blocking buffer is added to prevent non-specific binding.

-

A constant concentration of biotinylated human TNF-α is pre-incubated with serial dilutions of this compound before being added to the wells.

-

After incubation, the plates are washed, and streptavidin-horseradish peroxidase (HRP) is added.

-

Following another incubation and wash, a substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with an acid solution.

-

The absorbance is read at a specific wavelength, and the IC50 value is calculated from the dose-response curve.

L929 Cell Viability Assay for TNF-α-mediated Cytotoxicity

This cell-based assay assesses the ability of this compound to protect cells from TNF-α-induced apoptosis.

Methodology:

-

L929 murine fibrosarcoma cells are seeded in 96-well plates and cultured overnight.

-

The cells are then treated with a constant, cytotoxic concentration of TNF-α in the presence of actinomycin (B1170597) D, along with varying concentrations of this compound.

-

After an incubation period (typically 18-24 hours), cell viability is assessed using a metabolic assay such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo).

-

The results are used to generate a dose-response curve and calculate the concentration of this compound that provides 50% protection from TNF-α-induced cell death (IC50).[6]

Surface Acoustic Wave (SAW) Biosensor for Binding Kinetics

SAW biosensors are used to determine the binding affinity and kinetics of the interaction between this compound and TNF-α in real-time.

Methodology:

-

The surface of the SAW biosensor chip is functionalized to immobilize TNF-α.

-

A baseline is established by flowing a running buffer over the sensor surface.

-

Solutions of this compound at various concentrations are injected over the surface, and the change in phase or frequency of the acoustic wave is monitored, which corresponds to the binding of this compound to the immobilized TNF-α.

-

A dissociation phase is initiated by flowing the running buffer over the surface to monitor the release of this compound.

-

The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[4][5]

ADMET and Toxicity Considerations

While this compound is a potent inhibitor of TNF-α, its development has been hampered by toxicity concerns.[3] Studies have indicated that this compound exhibits cytotoxicity at certain concentrations.[4][5] Furthermore, it has been noted that this compound is not suitable for in vivo use due to its high toxicity.[1] These limitations have spurred the development of less toxic analogs of this compound, aiming to retain the inhibitory mechanism while improving the safety profile.[3][7] Physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested that this compound is not an ideal candidate for further drug optimization based on its chemical structure.[4][5]

Logical Relationship of this compound's Selectivity

The primary mechanism of this compound is the disruption of the TNF-α trimer, which is the biologically active form of the cytokine. This action inherently provides selectivity for the soluble form of TNF-α (sTNF-α) as it is the form that circulates as a trimer.

Caption: Logical flow of this compound's selective inhibition of TNF-α.

Conclusion

This compound remains a cornerstone molecule for understanding the inhibition of TNF-α through trimer dissociation. While its inherent toxicity precludes its direct clinical application, the wealth of data on its mechanism, binding kinetics, and cellular effects provides an invaluable foundation for the rational design of next-generation, non-toxic, small-molecule TNF-α inhibitors. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]

The Molecular Tussle: An In-depth Technical Guide to SPD304-Mediated TNF Trimer Dissociation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the activity of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). While initially lauded as a direct disruptor of the trimeric TNF-α structure, recent evidence suggests a more nuanced and complex mode of action. This document will explore the prevailing hypotheses, present the quantitative data from key experiments, provide detailed methodologies for reproducing these findings, and visualize the intricate molecular interactions and pathways involved.

The Evolving Paradigm of this compound's Mechanism of Action

Tumor Necrosis Factor-alpha is a pro-inflammatory cytokine that exerts its biological functions as a homotrimer. The trimeric form is essential for binding to its receptors, TNFR1 and TNFR2, and initiating downstream signaling cascades that are implicated in a host of inflammatory diseases. Consequently, the dissociation of this trimer represents a compelling therapeutic strategy.

This compound was one of the first small molecules identified to inhibit TNF-α activity, and early investigations posited a straightforward mechanism: the direct binding of this compound to the TNF-α trimer, leading to its dissociation into inactive monomers and dimers.[1] However, the scientific narrative has since evolved, with a growing body of evidence pointing towards more intricate and synergistic interactions.

There is currently a debate in the scientific community regarding the precise mechanism.[2][3] One school of thought suggests that while this compound does bind to the TNF-α trimer, it does not single-handedly cause its dissociation. Instead, it is proposed that this compound enhances the structural dynamics of the trimer, making it more susceptible to dissociation, particularly in the presence of other molecules like peptide inhibitors.[2] Another hypothesis suggests that this compound binding stabilizes an asymmetrical and receptor-incompetent conformation of the TNF-α trimer, thereby preventing its interaction with its receptors and subsequent signal transduction.[4]

This guide will present the evidence for these differing viewpoints, allowing researchers to critically evaluate the current understanding of this compound's function.

Quantitative Analysis of this compound-TNF-α Interaction

A variety of biophysical and biochemical assays have been employed to quantify the interaction between this compound and TNF-α. The data, while insightful, shows some variability across different experimental setups and techniques.

| Parameter | Value | Method | Reference |

| IC50 (TNFα/TNFR1 binding) | 22 µM | Biochemical Assay | [5] |

| 12 µM | ELISA | [5] | |

| IC50 (Cell-based assay) | 4.6 µM | Cellular Assay | [5] |

| Kd (Dissociation Constant) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | [5] |

Experimental Protocols

To facilitate further research and validation of the published findings, this section provides detailed methodologies for the key experiments used to characterize the effects of this compound on TNF-α.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α/TNFR1 Binding Inhibition

This assay quantifies the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.

Materials:

-

Recombinant human TNF-α

-

Recombinant human TNFR1-Fc chimera

-

96-well ELISA plates

-

Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

-

Assay Diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

This compound stock solution (in DMSO)

-

Biotinylated anti-human TNF-α antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with TNFR1-Fc (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the wells with Blocking Buffer for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Inhibitor and TNF-α Incubation:

-

Prepare serial dilutions of this compound in Assay Diluent.

-

Add a constant concentration of biotinylated TNF-α (predetermined for optimal signal) to each well.

-

Add the this compound dilutions to the respective wells.

-

Incubate for 2 hours at room temperature.

-

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Assay Diluent to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Surface Acoustic Wave (SAW) Biosensor Analysis

SAW biosensors provide real-time, label-free detection of binding events, allowing for the determination of kinetic parameters such as association and dissociation rates.

Materials:

-

SAW biosensor instrument and sensor chips (e.g., gold-coated)

-

Recombinant human TNF-α

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., PBS with 0.05% Tween-20)

-

This compound solutions of varying concentrations in running buffer

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation and TNF-α Immobilization:

-

Activate the sensor chip surface according to the manufacturer's instructions.

-

Immobilize TNF-α onto the sensor surface via amine coupling or other suitable chemistry.

-

Deactivate any remaining active groups.

-

-

Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

-

Association: Inject a solution of this compound at a specific concentration over the sensor surface and monitor the change in the SAW signal in real-time.

-

Dissociation: Replace the this compound solution with running buffer and monitor the dissociation of the complex.

-

Regeneration: Inject the regeneration solution to remove any bound this compound and regenerate the sensor surface.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

Size Exclusion Chromatography (SEC) for Trimer Dissociation

SEC separates molecules based on their hydrodynamic radius, making it an effective tool to monitor the oligomeric state of TNF-α in the presence and absence of this compound.[2][6][7][8][9]

Materials:

-

High-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) system

-

Size exclusion column suitable for the molecular weight range of TNF-α monomer, dimer, and trimer (e.g., Superdex 75 or similar)

-

Mobile phase (e.g., PBS)

-

Recombinant human TNF-α

-

This compound

-

Molecular weight standards

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation:

-

Prepare a solution of TNF-α in the mobile phase.

-

Prepare a solution of TNF-α pre-incubated with this compound for a defined period.

-

Prepare a solution of this compound alone as a control.

-

-

Injection and Elution: Inject the samples onto the column and monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for this compound if it has a distinct absorbance.

-

Data Analysis:

-

Run molecular weight standards to calibrate the column.

-

Compare the elution profiles of TNF-α with and without this compound. A shift in the elution volume towards smaller molecular weights would indicate dissociation of the trimer.

-

Quantify the peak areas corresponding to the trimer, dimer, and monomer to determine the extent of dissociation.

-

L929 Fibrosarcoma Cell Apoptosis Assay

This cell-based assay assesses the ability of this compound to inhibit TNF-α-induced apoptosis.[10][11][12][13][14]

Materials:

-

L929 murine fibrosarcoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant murine TNF-α

-

Actinomycin D (to sensitize cells to TNF-α-induced apoptosis)

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed L929 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Add a fixed, cytotoxic concentration of TNF-α and Actinomycin D to the wells.

-

Include appropriate controls (untreated cells, cells treated with TNF-α/Actinomycin D alone, cells treated with this compound alone).

-

-

Incubation: Incubate the plate for 18-24 hours.

-

Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measurement: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Analysis: Calculate the percentage of cell viability for each condition and determine the IC50 of this compound for the inhibition of TNF-α-induced apoptosis.

NF-κB Reporter Gene Assay

This assay measures the inhibition of the TNF-α signaling pathway downstream of receptor binding.[15][16][17][18]

Materials:

-

A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).

-

Cell culture medium

-

Recombinant human TNF-α

-

This compound

-

Luciferase assay reagent or a flow cytometer/fluorescence microscope for GFP detection.

Procedure:

-

Cell Seeding: Seed the reporter cell line in a suitable plate format.

-

Treatment:

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with a concentration of TNF-α known to induce a robust reporter signal.

-

Include appropriate controls.

-

-

Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).

-

Detection:

-

For luciferase reporters, lyse the cells and measure luciferase activity using a luminometer.

-

For GFP reporters, measure GFP fluorescence using a plate reader, flow cytometer, or fluorescence microscope.

-

-

Analysis: Determine the dose-dependent inhibition of NF-κB activation by this compound and calculate the IC50 value.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound action and the canonical TNF-α signaling pathway.

Caption: Proposed mechanisms of this compound action on the TNF-α trimer.

References

- 1. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimer-to-Monomer Disruption Mechanism for a Potent, Protease-Resistant Antagonist of Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. goldbio.com [goldbio.com]

- 8. Dissociation of recombinant tumor necrosis factor-alpha studied by gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]

- 10. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paeoniflorin Antagonizes TNF-α-Induced L929 Fibroblastoma Cells Apoptosis by Inhibiting NF-κBp65 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tools.thermofisher.cn [tools.thermofisher.cn]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

SPD304: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPD304 is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines detailed experimental protocols for key biological assays and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one, is a complex heterocyclic molecule. Its chemical structure is characterized by an indolyl-chromenone core linked by a diamine chain.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₂F₃N₃O₂ | |

| Molecular Weight | 563.61 g/mol | |

| CAS Number | 869998-49-2 | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound exerts its inhibitory effect on TNF-α through a unique mechanism of action. Unlike many biological inhibitors that target the receptor-binding site, this compound promotes the disassembly of the functional TNF-α trimer.[1][2] TNF-α is biologically active as a homotrimer. By inducing the dissociation of this trimer into inactive monomers, this compound effectively prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream inflammatory signaling.[1][2]

The following diagram illustrates the mechanism of action of this compound:

Caption: Mechanism of this compound-mediated inhibition of TNF-α.

Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key activity data:

| Assay | Cell Line | Endpoint | IC₅₀ | Reference |

| TNF-α/TNFR1 Binding Assay | - | Inhibition of Binding | 22 µM | [1] |

| TNF-α Induced Apoptosis | L929 | Inhibition of Cell Death | 4.6 µM | [3] |

| TNF-α Induced IκB-α Degradation | HeLa | Inhibition of Degradation | 4.6 µM | [3] |

Experimental Protocols

Synthesis of this compound (Inferred)

A definitive, step-by-step synthesis protocol for this compound is not publicly available. However, based on the published synthesis of structurally similar analogs, a plausible synthetic route can be inferred. The synthesis likely involves a multi-step process culminating in the coupling of the chromenone and indole (B1671886) moieties via a diamine linker.

The following diagram outlines a probable synthetic workflow:

References

In-Depth Technical Guide to SPD304: A Small Molecule Inhibitor of Tumor Necrosis Factor-Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its evaluation.

Core Compound Information

This compound, also known as 6,7-dimethyl-3-[[methyl[2-[methyl[[1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl]methyl]amino]ethyl]amino]methyl]-4H-1-benzopyran-4-one, is a synthetic compound identified as a selective inhibitor of TNF-α. It has been utilized as a research tool to understand the biological roles of TNF-α and to explore the potential of small molecules in modulating protein-protein interactions within the TNF signaling cascade.

| Property | Value | Source(s) |

| CAS Number | 869998-49-2 (free base) | [1][2] |

| 1049741-03-8 (hydrochloride) | [1][3] | |

| Molecular Weight | 547.6 g/mol | [1][2][4] |

| Molecular Formula | C₃₂H₃₂F₃N₃O₂ | [1][2] |

| Mechanism of Action | Promotes the dissociation of the active TNF-α trimer, preventing its binding to TNFR1. | [2][4][5] |

| IC₅₀ (TNFα/TNFR1 Binding) | 12 µM - 22 µM (ELISA) | [5] |

| IC₅₀ (IKB Degradation) | 4.6 µM (Cell-based assay) | [2] |

| Dissociation Constant (Kd) | 6.1 ± 4.7 nM (Surface Acoustic Wave) | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect through a novel mechanism of action. Instead of competing with TNF-α for binding to its receptors, this compound directly targets the soluble TNF-α homotrimer, the biologically active form of the cytokine.[2][4] By binding to a pocket on the surface of the trimer, this compound induces a conformational change that leads to the dissociation of the trimer into inactive monomers or dimers.[2][6] This prevents TNF-α from binding to its primary receptor, Tumor Necrosis Factor Receptor 1 (TNFR1), thereby inhibiting the initiation of the downstream signaling cascade.[5]

The canonical TNF-α signaling pathway is initiated by the binding of trimeric TNF-α to TNFR1. This binding event causes the recruitment of several adaptor proteins to the intracellular death domain of the receptor, including TNFR1-associated death domain (TRADD). TRADD then serves as a scaffold to recruit other signaling molecules, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and TNF receptor-associated factor 2 (TRAF2). This complex can then activate downstream pathways, most notably the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes and, in some contexts, apoptosis.[7] this compound's ability to disrupt the TNF-α trimer effectively blocks these initial steps, thus preventing the downstream inflammatory and cytotoxic effects.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of TNF-α inhibitors like this compound.

TNF-α/TNFR1 Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantitatively measures the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.

Materials:

-

Recombinant human TNF-α

-

Recombinant human TNFR1-Fc chimera

-

96-well high-binding microplate

-

Bovine Serum Albumin (BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

-

Anti-TNF-α antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

This compound stock solution (in DMSO)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of TNFR1-Fc at a concentration of 1-2 µg/mL in PBS. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Inhibitor and Ligand Incubation:

-

Prepare serial dilutions of this compound in Assay Diluent. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Add 50 µL of the this compound dilutions to the wells.

-

Add 50 µL of a fixed concentration of biotinylated TNF-α (predetermined for optimal signal) to each well.

-

Include controls for no inhibition (vehicle only) and maximum inhibition (no TNF-α).

-

Incubate for 1-2 hours at room temperature.

-

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL of Streptavidin-HRP conjugate diluted in Assay Diluent to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate four times with Wash Buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

L929 Cell-Based Cytotoxicity Assay

This bioassay assesses the ability of this compound to protect L929 murine fibrosarcoma cells from TNF-α-induced cytotoxicity.

Materials:

-

L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Actinomycin D

-

Recombinant murine TNF-α

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2-5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium containing Actinomycin D (e.g., 1 µg/mL).

-

Remove the old medium from the cells and add 50 µL of the this compound dilutions.

-

Add 50 µL of a fixed concentration of murine TNF-α (e.g., 1 ng/mL) to the wells.

-

Include controls for no TNF-α (cell viability), TNF-α only (maximum cytotoxicity), and this compound alone (to assess compound toxicity).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment:

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

-

CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

-

-

Data Analysis: Normalize the data to the no TNF-α control (100% viability) and the TNF-α only control (0% viability). Calculate the percentage of protection for each this compound concentration and determine the EC₅₀ value.

Important Considerations

A significant limitation of this compound for therapeutic development is its noted cytotoxicity at higher concentrations.[6][8] This has prompted research into the development of less toxic analogs.[9] Therefore, when using this compound in cell-based assays, it is crucial to include appropriate controls to distinguish between specific inhibition of TNF-α signaling and general cytotoxic effects.

Conclusion

This compound is a valuable chemical probe for studying the biology of TNF-α. Its unique mechanism of action, which involves the disruption of the active TNF-α trimer, has provided important insights into the potential for small molecules to modulate cytokine activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this compound and other potential TNF-α inhibitors. However, its inherent cytotoxicity must be carefully considered in the design and interpretation of experimental results.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a TNF-α Antagonist: A Technical Guide to the Discovery and Development of SPD304

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, mechanism of action, and developmental journey of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). While once a promising candidate for inflammatory diseases, its trajectory serves as a critical case study in drug development, highlighting the challenges of balancing efficacy with a favorable safety profile. This document provides a comprehensive overview of the core scientific data, experimental methodologies, and the underlying biological pathways associated with this compound.

Discovery and Rationale

This compound was identified through structure-based drug design as a novel, small molecule inhibitor of TNF-α.[1] The primary therapeutic rationale was to develop an orally bioavailable alternative to the successful biologic TNF-α inhibitors used in the treatment of chronic inflammatory diseases.[2] Unlike monoclonal antibodies that neutralize TNF-α, this compound was designed to directly interact with the TNF-α protein and disrupt its function.

Mechanism of Action: A Trimer Disruptor

The primary mechanism of action of this compound is the induction of TNF-α trimer dissociation.[3][4] TNF-α is biologically active as a homotrimer. This compound binds to a pocket at the interface of the TNF-α subunits, leading to an accelerated dissociation of the trimer into inactive dimers and monomers.[5][6] This prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling.[3]

Signaling Pathway of TNF-α Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by TNF-α and the point of intervention by this compound.

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro assays.

Table 1: In Vitro Potency of this compound

| Assay | Description | IC50 (μM) | Reference |

| TNFR1 Binding Assay | Inhibition of TNF-α binding to TNFR1 | 22 | [5] |

| HeLa Cell IκB Degradation | Inhibition of TNF-α-mediated IκB degradation | 4.6 | [5] |

| L929 Cell Cytotoxicity | Inhibition of TNF-α-induced cell death | 5 ± 0.2 | [7] |

| ELISA (TNFα/TNFR1) | Inhibition of TNFα/TNFR1 binding | 12 | [8] |

Table 2: Binding Affinity of this compound

| Method | Description | Kd (μM) | Reference |

| Fluorescence Binding Assay | Dissociation constant for TNF-α binding | 5.36 | [9] |

| Surface Acoustic Wave (SAW) | Dissociation constant for TNF-α binding | 6.1 ± 4.7 nM | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TNF-α/TNFR1 Binding Assay (ELISA-based)

This protocol describes a competitive ELISA to measure the inhibition of TNF-α binding to its receptor, TNFR1, by this compound.

Materials:

-

Recombinant human TNF-α

-

Recombinant human TNFR1-Fc chimera

-

This compound

-

96-well ELISA plates

-

Bovine Serum Albumin (BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Detection Antibody (e.g., anti-human IgG-HRP)

-

Substrate (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

Procedure:

-

Coat a 96-well plate with TNFR1-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of this compound.

-

Pre-incubate a fixed concentration of biotinylated TNF-α with the serial dilutions of this compound for 30 minutes at room temperature.

-

Add the pre-incubated mixtures to the TNFR1-coated plate and incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

L929 Cell Cytotoxicity Assay

This assay measures the ability of this compound to protect L929 murine fibrosarcoma cells from TNF-α-induced cytotoxicity.

Materials:

-

L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant murine TNF-α

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the serial dilutions of this compound for 1 hour.

-

Add a fixed concentration of TNF-α (e.g., 1 ng/mL) and actinomycin D (e.g., 1 µg/mL) to the wells.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Assess cell viability using a chosen reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Experimental Workflow Diagrams

Caption: Workflow for the TNF-α/TNFR1 Binding ELISA.

Caption: Workflow for the L929 Cytotoxicity Assay.

Toxicological Profile and Developmental Fate

Despite its promising in vitro activity, the development of this compound was halted due to significant toxicity concerns.[7] Cellular-based assays revealed cytotoxicity at concentrations close to its effective dose.[8][10] The physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were deemed not ideal for a drug optimization program.[8][10] Consequently, this compound has not progressed into clinical trials. It remains, however, a valuable tool compound and a reference inhibitor for the study of TNF-α biology and the development of new TNF-α inhibitors.[8][10]

Conclusion

This compound represents a significant milestone in the quest for small molecule inhibitors of TNF-α. Its discovery and characterization provided crucial insights into the feasibility of disrupting the TNF-α trimer as a therapeutic strategy. However, its unfavorable toxicity profile underscores the persistent challenge in drug development of achieving a therapeutic window that balances potent biological activity with patient safety. The story of this compound serves as a foundational chapter for ongoing research efforts to develop safer and more effective orally available treatments for TNF-α-mediated inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Profiling of SPD304: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). This compound has been utilized as a reference compound in the study of TNFα inhibition. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant biological pathways and experimental processes.

Core Mechanism of Action

This compound functions as a selective inhibitor of TNFα. Its primary mechanism involves promoting the dissociation of the biologically active TNFα homotrimer.[1][2] This disruption prevents TNFα from effectively binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream signaling cascades that lead to inflammation and apoptosis.[1][2] While initially thought to induce trimer dissociation to dimers, more recent studies suggest that this compound binds to the TNFα trimer and enhances its structural dynamics, which leads to the inhibition of signaling.[3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various in vitro assays.

| Parameter | Value | Assay | Source |

| IC₅₀ | 22 µM | TNFα/TNFR1 Binding (Biochemical Assay) | [1][2][4] |

| IC₅₀ | 12 µM | TNFα/TNFR1 Binding (ELISA) | [5][6] |

| IC₅₀ | 4.6 µM | Cell-based TNFα Activity Assay | [2] |

| IC₅₀ | 12 µM | TNFα-induced Apoptosis in L929 cells | [4] |

| IC₅₀ | 10 µM | TNFα Signaling in HEK cells (NF-κB reporter) | [4] |

| K_d | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) Biosensor | [5][6] |

| K_d | 9.1 ± 1.1 µM | Surface Acoustic Wave (SAW) Biosensor | [4] |

Table 1: Summary of IC₅₀ and Dissociation Constants for this compound.

| Cell Line | Assay Type | Observation | Concentration | Source |

| L929 | Apoptosis Assay | High cellular toxicity | > 30 µM | [4] |

| HEK | NF-κB Reporter Assay | High cellular toxicity | > 10 µM | [4] |

Table 2: Observed Cellular Toxicity of this compound.

Signaling Pathway and Mechanism of Inhibition

The binding of TNFα to its receptor, TNFR1, initiates a complex signaling cascade. Upon binding, TNFR1 recruits the adaptor protein TRADD, which serves as a platform for the assembly of different signaling complexes. One major pathway leads to the activation of NF-κB, promoting inflammation and cell survival. Alternatively, under certain conditions, the pathway can switch to induce apoptosis (programmed cell death) or necroptosis. This compound intervenes at the very beginning of this cascade by disrupting the TNFα trimer, preventing its interaction with TNFR1.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

TNFα/TNFR1 Binding ELISA

This assay quantifies the ability of this compound to inhibit the binding of TNFα to its receptor, TNFR1.

Materials:

-

96-well microtiter plates

-

Recombinant human TNFR1

-

Recombinant human TNFα

-

Biotinylated anti-TNFα antibody

-

Avidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 2% BSA)

-

This compound

Procedure:

-

Coat the wells of a 96-well plate with TNFR1 (e.g., 12.5 ng/well in PBS) and incubate overnight at 4°C.[2]

-

Wash the wells with wash buffer.

-

Block the wells with blocking buffer for 3 hours at 37°C.[2]

-

Prepare serial dilutions of this compound.

-

In a separate plate or tubes, pre-incubate the serially diluted this compound with a fixed concentration of TNFα for 2 hours at 37°C.[2]

-

Wash the TNFR1-coated plate and add the this compound/TNFα mixture to the wells. Incubate overnight at 4°C.[2]

-

Wash the wells and add a biotinylated anti-TNFα antibody (e.g., 37.5 ng/well) for 2 hours at 37°C.[2]

-

Wash the wells and add Avidin-HRP (e.g., 1:500 dilution) for 30 minutes at 37°C.[2]

-

Wash the wells and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the IC₅₀ value from the dose-response curve.

L929 Cell-Based Apoptosis Assay

This cellular assay measures the ability of this compound to protect L929 murine fibrosarcoma cells from TNFα-induced apoptosis.

Materials:

-

L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TNFα

-

Actinomycin D (to sensitize cells to TNFα-induced apoptosis)

-

This compound

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed L929 cells into a 96-well plate at a density of 2.0 x 10⁴ cells/well and culture overnight.[7]

-

Prepare serial dilutions of this compound.

-

Treat the cells with the serially diluted this compound in the presence of a fixed concentration of TNFα (e.g., 10 ng/mL) and Actinomycin D (e.g., 1 µg/mL).[7]

-

Incubate for 18-24 hours.

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Determine the IC₅₀ value, which represents the concentration of this compound that results in 50% protection from TNFα-induced cell death.

HEK-Blue™ TNFα Reporter Gene Assay

This assay utilizes a HEK293 cell line engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TNFα signaling by this compound leads to a decrease in SEAP activity.

Materials:

-

HEK-Blue™ TNF-α cells (InvivoGen)

-

HEK-Blue™ Detection medium or QUANTI-Blue™ Solution (InvivoGen)

-

Recombinant human TNFα

-

This compound

-

96-well cell culture plates

Procedure:

-

Plate the HEK-Blue™ TNF-α cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a fixed concentration of TNFα (the EC₅₀ is approximately 0.01 ng/ml).

-

Incubate for a specified period (e.g., 24 hours).

-

Measure the SEAP activity in the supernatant using QUANTI-Blue™ Solution according to the manufacturer's protocol.

-

Calculate the IC₅₀ from the resulting dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro characterization of a TNFα inhibitor like this compound.

Concluding Remarks

This compound serves as a valuable tool for studying the inhibition of the TNFα pathway. However, its utility as a therapeutic candidate is limited by its demonstrated cellular toxicity at higher concentrations.[4] Nevertheless, the data and protocols associated with this compound provide a solid foundation for the development and characterization of new, less toxic, and potentially more potent small molecule inhibitors of TNFα.

References

- 1. invivogen.com [invivogen.com]

- 2. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Surface Acoustic Wave (SAW) Biosensors: Coupling of Sensing Layers and Measurement | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Surface Acoustic Wave (SAW) biosensors: coupling of sensing layers and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SPD304 in Blocking TNF Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key target in the treatment of autoimmune diseases. SPD304 is a small molecule inhibitor that has been identified as a potent antagonist of TNF-α activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in blocking the interaction between TNF-α and its receptors. This document details the quantitative parameters of this compound's inhibitory action, provides comprehensive experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

TNF-α exerts its biological effects by binding to two distinct cell surface receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). The initiation of signal transduction is contingent on the trimeric form of TNF-α binding to and clustering these receptors. This compound has emerged as a critical tool compound for studying TNF-α biology due to its unique mechanism of action. Unlike many biological inhibitors that act as antibodies to TNF-α, this compound is a small molecule that directly interferes with the TNF-α trimer, leading to its dissociation and subsequent inability to bind to its receptors.[1][2][3] This guide will explore the specifics of this interaction and the methodologies used to quantify its effects.

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits TNF-α signaling is by promoting the disassembly of the biologically active TNF-α trimer.[2][3] By binding to a pocket at the interface of the TNF-α monomers, this compound disrupts the non-covalent interactions that maintain the trimeric structure. This leads to the dissociation of the trimer into inactive monomers, which are incapable of binding to and activating TNFR1 and TNFR2. This mode of action effectively prevents the initiation of the downstream signaling cascades responsible for the pro-inflammatory and apoptotic effects of TNF-α.

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay Method | Reference |

| IC50 | 22 µM | In vitro TNF receptor 1 (TNFR1) binding to TNF-α | [1][2] |

| IC50 | 12 µM | ELISA (inhibition of TNFα/TNFR1 binding) | [4] |

| IC50 | 4.6 µM | Cell-based assay | [2] |

| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) biosensor | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with TNF-α.

TNF-α/TNFR1 Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.

Materials:

-

Recombinant human TNF-α

-

Recombinant human TNFR1-Fc chimera

-

This compound

-

96-well microplates

-

Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

-

Anti-human IgG (Fc specific)-Peroxidase antibody

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 N H2SO4)

-

Microplate reader

Protocol:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human TNFR1-Fc at a concentration of 1-2 µg/mL in Coating Buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Inhibitor and Ligand Incubation:

-

Prepare serial dilutions of this compound in Assay Diluent.

-

In a separate plate or tubes, pre-incubate a constant concentration of biotinylated human TNF-α (e.g., 100 ng/mL) with the various concentrations of this compound for 30-60 minutes at room temperature.

-

Transfer 100 µL of the TNF-α/SPD304 mixture to the TNFR1-coated wells.

-

Include controls with TNF-α alone (maximum binding) and Assay Diluent alone (background).

-

Incubate for 1-2 hours at room temperature.

-

-

Washing: Repeat the wash step as in step 2.

-

Detection:

-

Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Diluent, to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing: Repeat the wash step as in step 2.

-

Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The workflow for this ELISA protocol is depicted below.

Surface Acoustic Wave (SAW) Biosensor Analysis

SAW biosensors provide a label-free method to measure the binding kinetics and affinity between this compound and TNF-α in real-time.

Materials:

-

SAW biosensor instrument and sensor chips (e.g., gold-coated)

-

Recombinant human TNF-α

-

This compound

-

Running Buffer (e.g., HBS-EP buffer)

-

Immobilization reagents (e.g., amine coupling kit: EDC, NHS, ethanolamine)

Protocol:

-

Sensor Surface Preparation:

-

Equilibrate the sensor chip with Running Buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

-

Ligand Immobilization:

-

Inject a solution of recombinant human TNF-α in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated sensor surface to achieve the desired immobilization level.

-

Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound in Running Buffer over the immobilized TNF-α surface.

-

Include a zero-concentration (buffer only) injection for baseline subtraction.

-

Monitor the change in the acoustic wave signal (phase shift) in real-time, which corresponds to the binding of this compound to TNF-α.

-

-

Dissociation:

-

After the association phase, flow Running Buffer over the sensor surface to monitor the dissociation of the this compound-TNF-α complex.

-

-

Regeneration (if necessary):

-

Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove bound this compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

L929 Cell Cytotoxicity Assay

This cell-based assay measures the ability of this compound to protect cells from TNF-α-induced apoptosis.

Materials:

-

L929 murine fibroblast cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TNF-α

-

Actinomycin D

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2-5 x 104 cells per well and incubate overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the cells.

-

Immediately add a constant, sub-lethal concentration of Actinomycin D (to sensitize the cells to TNF-α) and a pre-determined concentration of TNF-α that induces significant cell death.

-

Include controls: cells alone, cells with TNF-α/Actinomycin D only, and cells with this compound only.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TNF Receptor 1 Signaling Pathway

Upon binding of trimeric TNF-α, TNFR1 recruits a series of adaptor proteins to its intracellular death domain, initiating signaling cascades that lead to either inflammation and cell survival or apoptosis. This compound, by preventing the initial binding of the TNF-α trimer, blocks the formation of the initial signaling complex.

The following diagram illustrates the key components of the TNFR1 signaling pathway that is inhibited by this compound.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of TNF-α biology. Its well-characterized mechanism of action, involving the promotion of TNF-α trimer dissociation, provides a clear basis for its inhibitory effects on TNF receptor interaction. The quantitative data and experimental protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to study and utilize this compound in their work. The high cytotoxicity of this compound, however, may limit its direct therapeutic applications, but it remains a cornerstone for the design and development of new, less toxic small molecule inhibitors of TNF-α.[3]

References

The Biological Effects of Inhibiting TNF-alpha with SPD304: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. While biologic inhibitors of TNF-α have demonstrated significant clinical success, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability and manufacturing costs. SPD304 is a novel small-molecule inhibitor that acts via a unique mechanism of promoting the dissociation of the active TNF-α trimer. This technical guide provides a comprehensive overview of the biological effects of this compound, including its mechanism of action, quantitative in vitro and cellular activity, and key experimental protocols for its evaluation. Detailed signaling pathway diagrams are also provided to visualize its impact on TNF-α-mediated cellular events.

Introduction to TNF-α and the Rationale for Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine primarily produced by macrophages and monocytes.[1] It exists in two forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α), the latter being cleaved from the cell surface by TNF-α converting enzyme (TACE).[1] Both forms are biologically active as homotrimers and exert their effects by binding to two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[2][3]

TNFR1 is ubiquitously expressed and contains a "death domain" in its intracellular region, enabling it to initiate signaling cascades that can lead to both apoptosis and inflammation.[1][2] TNFR2 is primarily expressed on immune cells and is preferentially activated by tmTNF-α.[2][3] The binding of TNF-α to its receptors triggers a complex series of downstream signaling events, prominently involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of a wide array of inflammatory mediators.[1][2]

Given its central role in inflammation, dysregulation of TNF-α is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. Inhibition of TNF-α has therefore become a cornerstone of therapy for these conditions.

This compound: A Small-Molecule Inhibitor of TNF-α